1-Chloro-3-ethoxy-2,4-difluorobenzene
Description
1-Chloro-3-ethoxy-2,4-difluorobenzene (C₈H₆ClF₂O) is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine at position 1, ethoxy (-OCH₂CH₃) at position 3, and fluorine atoms at positions 2 and 2. Its molecular weight is 206.59 g/mol. The ethoxy group introduces steric bulk and electron-donating effects, while chlorine and fluorine atoms contribute electron-withdrawing properties, creating a unique electronic environment for reactivity and applications in pharmaceuticals, agrochemicals, or materials science.
Properties
IUPAC Name |
1-chloro-3-ethoxy-2,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c1-2-12-8-6(10)4-3-5(9)7(8)11/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYMIERIYHRFGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Chloro-3-ethoxy-2,4-difluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1-chloro-2,4-difluorobenzene with ethyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the ethoxy group . The reaction conditions usually require controlled temperatures and specific reaction times to ensure high yield and purity of the product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs. These methods often include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-Chloro-3-ethoxy-2,4-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine or fluorine atoms, leading to the formation of simpler benzene derivatives.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-Chloro-3-ethoxy-2,4-difluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.
Medicine: It serves as a precursor in the development of drugs that target specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Chloro-3-ethoxy-2,4-difluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Physical and Electronic Properties
Electrophilic Substitution
The ethoxy group in this compound directs electrophilic attacks to positions activated by its electron-donating nature. In contrast, bromo- or dichloro-substituted analogues (e.g., 1-bromo-2,4-difluorobenzene) exhibit reactivity dominated by halogen electronegativity. For example, lithiation of 1-bromo-2,4-difluorobenzene occurs at C-3 due to fluorine’s deactivating effects . The ethoxy group may shift reactivity toward ortho/para positions relative to its location.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki coupling is common in polyfluorinated aromatics. For instance, 1-chloro-3,4-difluorobenzene undergoes coupling with boronic acids . The ethoxy group in this compound could modulate reaction rates by stabilizing intermediates through resonance or steric hindrance.
Physicochemical Properties
Boiling Points and Solubility
Chloro- and bromo-substituted difluorobenzenes exhibit boiling points between 150–168°C . The ethoxy group’s polarity may increase solubility in polar solvents compared to alkyl-substituted analogues (e.g., 1-chloro-3-ethyl-2-fluorobenzene) .
Thermal Stability
Difluorobenzene derivatives generally show high thermal stability due to strong C-F bonds. However, the ethoxy group’s lower thermal resistance compared to halogens may limit high-temperature applications.
Biological Activity
1-Chloro-3-ethoxy-2,4-difluorobenzene is a compound of interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including the presence of chlorine and fluorine atoms, suggest potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be represented structurally as follows:
| Property | Description |
|---|---|
| Molecular Formula | C9H8ClF2O |
| Molecular Weight | 208.61 g/mol |
| Functional Groups | Ether (ethoxy), Halogen (chloro and difluoro) |
The presence of both chlorine and fluorine enhances the lipophilicity of the compound, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing difluorobenzene moieties. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains. The fluorine atoms increase the compound's potency by enhancing its interaction with bacterial membranes.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2,4-Difluorobenzene derivative | 4 | Staphylococcus aureus |
| 2-Bromo-3-fluoroaniline | 2 | Escherichia coli |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of halogenated compounds has been well-documented. Specifically, studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For example, a related compound demonstrated an IC50 value in the low micromolar range against breast and colon cancer cells.
Case Study: Cytotoxic Effects
In a study evaluating the cytotoxic effects of halogenated benzene derivatives:
- Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer)
- Findings : The compound exhibited significant antiproliferative activity with IC50 values ranging from 0.5 to 5 µM depending on the cell line.
The biological activity of this compound may involve multiple mechanisms:
- Membrane Disruption : The lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in DNA replication or metabolic pathways may contribute to its anticancer properties.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been noted to induce oxidative stress in cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
